molecular formula C20H16FN3O3S B3397787 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1021222-71-8

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No. B3397787
CAS RN: 1021222-71-8
M. Wt: 397.4 g/mol
InChI Key: VWYCFMJCOHGFEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and steps involved in the synthesis .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography . NMR spectroscopy can also provide information about the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .

Scientific Research Applications

Anti-Inflammatory Properties

Some derivatives of benzothieno[3,2-d] pyrimidine, which includes the compound , exhibit interesting anti-inflammatory properties . These properties are related to interactions with active sites of the Cyclooxygenase-2 (COX-2) enzyme .

Fluorescent Probes

The same derivatives that exhibit anti-inflammatory properties are also fluorescent . This suggests that they could potentially be used as fluorescent probes to determine tumors or their progression .

Cancer Detection

The antipyrine-bearing compound 4, a derivative of benzothieno[3,2-d] pyrimidine, displayed high COX-2 affinity and good fluorescent properties . This suggests that some members of this new class of anti-inflammatory may be promising for fluorescence imaging of cancer cells that express the COX-2 enzyme .

Synthesis and Conformation

An efficient route is reported for the synthesis of derivatives of the thieno3′,2′: 4,5benzothieno[2,3-d]pyrimidine system with a substituent (oxygen atom or amino group) in the bay region . These molecules are shown by extensive MM calculations to show a significant degree of helical distortion .

Organic Semiconductor

The organic semiconductor 1benzothieno[3,2-b]benzothiophene and its 2,7-dibrominated analogue, which are related to the compound , have been studied for their optical gap in solution and in the crystalline state .

Emission Spectroscopy

The same organic semiconductors have been measured in solution and in the crystalline state by means of UV-vis and emission spectroscopy .

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would involve studying how the compound interacts with biological systems or targets .

properties

IUPAC Name

2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c1-27-13-7-5-12(6-8-13)9-22-16(25)10-24-11-23-18-17-14(21)3-2-4-15(17)28-19(18)20(24)26/h2-8,11H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYCFMJCOHGFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide
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2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide
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2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide
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2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide
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2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide
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2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide

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